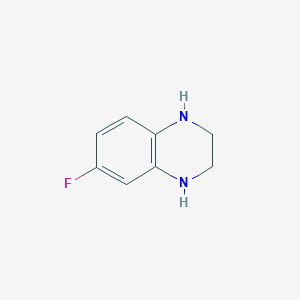

6-Fluoro-1,2,3,4-tetrahydroquinoxaline

Description

Properties

IUPAC Name |

6-fluoro-1,2,3,4-tetrahydroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5,10-11H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDTUEQGDUPSWKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(N1)C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical Properties of 6-Fluoro-1,2,3,4-tetrahydroquinoxaline: A Technical Guide

This guide details the chemical properties, synthesis, and reactivity of 6-Fluoro-1,2,3,4-tetrahydroquinoxaline , a privileged bicyclic scaffold in medicinal chemistry.

Executive Summary & Structural Analysis

6-Fluoro-1,2,3,4-tetrahydroquinoxaline (CAS: 1378632-48-4) is a bicyclic heterocycle composed of a benzene ring fused to a saturated pyrazine ring. It serves as a critical building block in the development of kinase inhibitors, GPCR ligands, and antibacterial agents.

The incorporation of a fluorine atom at the C6 position introduces specific electronic biases that differentiate the two secondary amine centers (N1 and N4), enabling regioselective functionalization—a key advantage over the unsubstituted parent scaffold.

Physicochemical Profile

| Property | Value / Description |

| Molecular Formula | C₈H₉FN₂ |

| Molecular Weight | 152.17 g/mol |

| Appearance | Off-white to pale yellow solid (low melting) or viscous oil |

| LogP (Predicted) | ~1.2 – 1.5 (More lipophilic than tetrahydroquinoxaline due to F) |

| Basicity (pKa) | N1 (para-like): ~4.6 (Similar to p-fluoroaniline)N4 (meta-like): ~3.4 (Reduced basicity due to inductive withdrawal) |

| Solubility | Soluble in DMSO, DCM, MeOH; moderate solubility in Ethanol.[1][2] |

Synthesis Strategy

The most robust synthetic route involves the condensation of 4-fluoro-1,2-phenylenediamine with glyoxal, followed by selective reduction. This "De Novo" approach is preferred over nucleophilic aromatic substitution on pre-formed heterocycles due to higher yield and purity.

Step-by-Step Protocol

Phase 1: Formation of the Quinoxaline Core

-

Reagents: 4-Fluoro-1,2-phenylenediamine (1.0 eq), Glyoxal (40% aq.[3] solution, 1.1 eq).

-

Solvent: Ethanol or Water/Ethanol mix.

-

Procedure:

-

Dissolve diamine in ethanol at ambient temperature.[3]

-

Add glyoxal solution dropwise to control exotherm.

-

Heat to reflux for 2–4 hours.

-

Observation: The solution typically darkens; product may precipitate upon cooling.

-

Workup: Concentrate in vacuo. Recrystallize from EtOH/Water to obtain 6-Fluoroquinoxaline .

-

Phase 2: Reduction to Tetrahydroquinoxaline[3]

-

Reagents: 6-Fluoroquinoxaline (Intermediate), NaBH₄ (4.0 eq) or H₂ (balloon)/Pd-C (10%).

-

Solvent: Methanol (for NaBH₄) or Ethanol (for Hydrogenation).[3]

-

Procedure (Hydride Reduction):

-

Dissolve intermediate in MeOH and cool to 0°C.

-

Add NaBH₄ portion-wise (gas evolution).

-

Allow to warm to RT and stir for 12 hours.

-

Quench: Carefully add saturated NH₄Cl solution.

-

Extraction: Extract with DCM (3x). Dry over Na₂SO₄.[3]

-

Purification: Flash chromatography (Hexane/EtOAc) is usually required to remove partially reduced dihydro-byproducts.

-

Figure 1: Two-step synthesis pathway from commercially available diamine precursors.

Chemical Reactivity & Regioselectivity

The defining feature of 6-fluoro-1,2,3,4-tetrahydroquinoxaline is the electronic asymmetry created by the fluorine atom. Understanding this is crucial for selective functionalization.

N1 vs. N4 Selectivity

The fluorine atom at position 6 exerts two competing effects:

-

Inductive Withdrawal (-I): Destabilizes positive charge, reducing basicity.

-

Resonance Donation (+R): Stabilizes positive charge (minor in ground state, significant in intermediates).

The Regiochemical Logic:

-

N1 Position: Located para to the Fluorine. The resonance effect (+R) of fluorine can partially compensate for the inductive withdrawal. This makes N1 more nucleophilic and more basic .

-

N4 Position: Located meta to the Fluorine. Resonance effects are negligible at the meta position. The strong inductive withdrawing effect (-I) dominates, making N4 less nucleophilic .

Experimental Consequence: In electrophilic substitution reactions (e.g., alkylation with methyl iodide or acylation), the N1 nitrogen reacts first .

Oxidation Susceptibility

Like all tetrahydroquinoxalines, this molecule is prone to oxidative dehydrogenation (aromatization) back to the quinoxaline parent, especially in air or under light exposure.

-

Handling: Store under inert atmosphere (Argon/Nitrogen) at -20°C.

-

Stabilization: N-acylation or N-alkylation significantly improves oxidative stability.

Figure 2: Reactivity profile highlighting the kinetic preference for N1 functionalization due to electronic effects.

Medicinal Chemistry Applications

The 6-fluoro-1,2,3,4-tetrahydroquinoxaline scaffold is a bioisostere for tetrahydroquinoline and indoline, offering distinct advantages:

-

Metabolic Blocking: The fluorine at C6 blocks metabolic hydroxylation (a common clearance pathway for the parent tetrahydroquinoxaline), extending the half-life (

) of the drug candidate. -

Conformational Restriction: The fused bicyclic system restricts the flexibility of the ethylenediamine moiety, reducing the entropic penalty upon binding to targets like kinases or GPCRs.

-

H-Bond Donor/Acceptor: The two NH groups act as versatile hydrogen bond donors, while the fluorine can act as a weak acceptor or modulate the pKa to optimize bioavailability.

Common Targets:

-

Kinase Inhibitors: N1-substituted derivatives often bind to the hinge region of kinases.

-

Antibacterial Agents: Analogs have shown efficacy against DNA gyrase.

-

Epac Inhibitors: Specifically, N-alkylated derivatives have been explored as inhibitors of Exchange Protein directly Activated by cAMP.

References

-

BenchChem. 6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline - Privileged Scaffold in Medicinal Chemistry.Link

-

Matrix Scientific. 6-Fluoro-1,2,3,4-tetrahydroquinoxaline Product Data (CAS 1378632-48-4).Link

-

ChemicalBook. Synthesis and Properties of Fluorinated Tetrahydroquinolines and Quinoxalines.Link

-

Adhikari, P. et al. Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters, 2021. Link

-

Saito, K. et al. Regio-complementary preparation of fluoro-1,2,3,4-tetrahydroquinolines.[4] Universitas Indonesia Research, 2022. Link

Sources

6-Fluoro-1,2,3,4-tetrahydroquinoxaline: A Privileged Scaffold for Signal Transduction Modulation

Topic: Medicinal Chemistry Applications of 6-Fluoro-1,2,3,4-tetrahydroquinoxaline Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Drug Discovery Scientists

Executive Summary

The 6-Fluoro-1,2,3,4-tetrahydroquinoxaline (6-F-THQ) core represents a specialized subclass of the "privileged" quinoxaline scaffold. While the parent quinoxaline moiety is ubiquitous in antibiotics (e.g., echinomycin) and intercalating agents, the reduced tetrahydro form offers distinct 3D-conformational properties essential for receptor fitting. The specific incorporation of a fluorine atom at the C6 position modulates metabolic stability (blocking C6-oxidation), alters pKa, and enhances lipophilicity (

This guide details the synthetic accessibility, physicochemical profiling, and primary medicinal applications of 6-F-THQ, with a specific focus on its role in modulating cAMP signaling pathways.

Chemical Profile & Physicochemical Properties[1][2][3][4][5]

The introduction of fluorine into the tetrahydroquinoxaline core is not merely a steric modification; it fundamentally alters the electronic landscape of the molecule.

Structural Analysis[2][4]

-

Core: Bicyclic system comprising a benzene ring fused to a reduced pyrazine ring.

-

Fluorine Effect: The C6-fluorine atom exerts an electron-withdrawing effect (

, -

Metabolic Blocking: The C6 position is a primary site for cytochrome P450-mediated hydroxylation in the non-fluorinated parent. Fluorine substitution effectively blocks this metabolic soft spot.

Comparative Physicochemical Data

| Property | 1,2,3,4-Tetrahydroquinoxaline (Parent) | 6-Fluoro-1,2,3,4-tetrahydroquinoxaline | Impact of Modification |

| Molecular Weight | 134.18 g/mol | 152.17 g/mol | Slight increase; negligible steric penalty. |

| ClogP | ~1.3 | ~1.6 | Increased lipophilicity; better membrane permeability. |

| pKa (N1) | ~3.8 | ~3.2 | Reduced basicity due to inductive effect of F. |

| Metabolic Stability | Low (C6 oxidation prone) | High (C6 blocked) | Extended half-life ( |

| H-Bond Potential | Donor/Acceptor | Donor/Acceptor + F interaction | F can act as a weak H-bond acceptor. |

Synthetic Methodologies

High-purity synthesis of 6-F-THQ is achieved through a robust two-stage protocol: condensation followed by reduction.

Protocol: Synthesis of 6-Fluoro-1,2,3,4-tetrahydroquinoxaline

Step 1: Formation of 6-Fluoroquinoxaline

-

Precursors: 4-Fluoro-1,2-phenylenediamine + Glyoxal (40% aq. solution).

-

Conditions: Ethanol,

to RT, 2 hours. -

Mechanism: Double Schiff base condensation.

-

Observation: The fluorine substituent directs the regiochemistry, though symmetric glyoxal yields a single product.

Step 2: Reduction to Tetrahydroquinoxaline

-

Reagents: Sodium Borohydride (

) or -

Solvent: Methanol or Acetic Acid.[2]

-

Key Insight:

is preferred for lab-scale purity. Catalytic hydrogenation requires careful monitoring to prevent defluorination.

Step 3: N-Alkylation (Optional Derivatization)

-

For Epac1 inhibitors, the

position is often methylated using Methyl Iodide (

Synthetic Workflow Diagram

Caption: Two-stage synthetic pathway for 6-F-THQ and subsequent derivatization into bioactive ligands.

Primary Application: Epac1 Inhibition[1]

The most authoritative application of the 6-F-THQ scaffold is in the inhibition of Epac1 (Exchange Protein directly Activated by cAMP) .[1] Epac1 is a guanine nucleotide exchange factor (GEF) for the Rap1 GTPase, involved in cardiac hypertrophy, cancer cell migration, and inflammation.

Mechanism of Action

Small molecules containing the 6-fluoro-tetrahydroquinoxaline core (specifically

-

Allosteric Modulation: They do not compete directly with cAMP but stabilize an inactive conformation of Epac1, preventing the GEF activity required to convert Rap1-GDP to Rap1-GTP.

-

Fluorine's Role: The 6-fluoro group fits into a hydrophobic pocket in the Epac1 allosteric site, providing critical van der Waals contact that the non-fluorinated analog lacks.

Signaling Pathway Diagram

Caption: Epac1 signaling cascade showing the specific intervention point of 6-F-THQ based inhibitors.

Secondary Applications & Emerging Research

Serotonergic Modulation (5-HT2C)

While tetrahydroquinolines are more commonly cited, the tetrahydroquinoxaline core is investigated for 5-HT2C receptor agonism .

-

Therapeutic Goal: Treatment of obesity and neuropsychiatric disorders.

-

Design Logic: The secondary amine (

) mimics the basic nitrogen of serotonin, while the fluorine atom modulates the electronic affinity for the receptor's hydrophobic cleft.

Antimicrobial Potency

Quinoxaline derivatives are historic antibiotics (e.g., quinomycin). The 6-fluoro-tetrahydro variants are currently screened as efflux pump inhibitors in resistant bacterial strains (S. aureus). The lipophilic fluorine atom facilitates penetration through the bacterial cell wall.

References

-

BenchChem. 6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline: A Privileged Scaffold. (Accessed 2025).[3][4][5] Link

- Courilleau, D., et al. (2012). The tetrahydroquinoline derivative CE3F4 specifically inhibits Epac1 through a novel allosteric mechanism.Journal of Biological Chemistry. (Validates the 6-fluoro-THQ core in Epac inhibition).

-

Montana, M., et al. (2021).[6] Quinoxaline Moiety: A Potential Scaffold against Mycobacterium tuberculosis.[6]Molecules .[1][3][4][2][6][7][8][9][10][11][12] Link

-

Nagarapu, L., et al. (2014).[13] A Facile and Efficient Synthesis of Quinoxalines.[14]Longdom Publishing . Link

-

Thermo Fisher Scientific. 6-Fluoro-1,2,3,4-tetrahydroquinoline Product Specifications. (Used for physicochemical comparison). Link

Sources

- 1. 6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline|CAS 912284-83-4 [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. 6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Tetrahydroquinoline-based tricyclic amines as potent and selective agonists of the 5-HT2C receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 9. iris.unipa.it [iris.unipa.it]

- 10. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. longdom.org [longdom.org]

- 14. pubs.acs.org [pubs.acs.org]

The Rising Therapeutic Potential of Fluorinated Tetrahydroquinoxaline Derivatives: A Technical Guide

Introduction: The Strategic Advantage of Fluorine in the Tetrahydroquinoxaline Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive scaffolds has emerged as a powerful tool for optimizing drug-like properties. This is due to fluorine's unique characteristics, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds. These attributes can significantly enhance metabolic stability, binding affinity, and pharmacokinetic profiles of parent molecules.[1] When integrated into privileged heterocyclic structures like the tetrahydroquinoxaline core, the result is a class of compounds with broad and potent biological activities.

The quinoxaline ring system, a fusion of benzene and pyrazine rings, is a well-established pharmacophore found in numerous therapeutic agents.[2] Its partially saturated counterpart, the 1,2,3,4-tetrahydroquinoxaline scaffold, offers a three-dimensional architecture that can facilitate more specific and effective interactions with biological targets. This guide provides an in-depth exploration of the biological activities of fluorinated tetrahydroquinoxaline derivatives, with a focus on their anticancer, antimicrobial, and antiviral potential. We will delve into their mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed experimental protocols for their synthesis and biological evaluation.

Anticancer Activity: Targeting Key Pathways in Malignancy

Fluorinated tetrahydroquinoxaline derivatives have demonstrated significant promise as anticancer agents, exhibiting potent cytotoxic effects against a range of human cancer cell lines.[2] Their mechanisms of action are often multifaceted, involving the inhibition of critical signaling pathways that are dysregulated in cancer.

Mechanism of Action: Inhibition of Tubulin Polymerization

A key mechanism through which certain tetrahydroquinoxaline derivatives exert their anticancer effects is the disruption of microtubule dynamics by inhibiting tubulin polymerization. These agents can bind to the colchicine binding site on β-tubulin, preventing the formation of the mitotic spindle and arresting the cell cycle in the G2/M phase, ultimately leading to apoptotic cell death.[3] The introduction of fluorine atoms can enhance the binding affinity and overall potency of these compounds. For instance, difluorinated tetrahydroquinoxaline sulfonamide derivatives have shown improved antiproliferative activities compared to their monofluorinated counterparts.[4]

Signaling Pathway: Disruption of Microtubule Dynamics

Caption: Inhibition of tubulin polymerization by fluorinated tetrahydroquinoxalines.

Quantitative Data Summary: Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative fluorinated tetrahydroquinoxaline derivatives against various cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cells.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| I-7 | Methoxy on tetrahydroquinoxaline, 4-methylphenylsulfonyl | HT-29 (Colon) | 2.20 ± 0.07 | [4] |

| HCT116 (Colon) | 4.64 ± 0.57 | [4] | ||

| A549 (Lung) | 2.84 ± 0.15 | [4] | ||

| MCF-7 (Breast) | 7.52 ± 1.86 | [4] | ||

| I-21 | Methoxy on tetrahydroquinoxaline, 2,4-difluorophenylsulfonyl | HT-29 (Colon) | Moderate Activity | [4] |

| I-18 | Methoxy on tetrahydroquinoxaline, 4-fluorophenylsulfonyl | HT-29 (Colon) | Less Active than I-21 | [4] |

Antimicrobial Activity: A New Frontier Against Drug Resistance

The emergence of multidrug-resistant pathogens presents a significant global health challenge. Fluorinated tetrahydroquinoxaline derivatives have shown promise as a novel class of antimicrobial agents with activity against both Gram-positive and Gram-negative bacteria.

Mechanism of Action: Disruption of Bacterial Cell Membranes

Some fluorinated tetrahydroquinoline derivatives have been shown to exert their bactericidal effects by disrupting the integrity of bacterial cell membranes. This mechanism is advantageous as it is less likely to induce resistance compared to agents that target specific enzymes. The introduction of lipophilic fluorine-containing groups, such as trifluoromethyl (CF3), can enhance the interaction of these molecules with the lipid bilayer of bacterial membranes, leading to membrane depolarization and cell death.

Quantitative Data Summary: Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity of representative fluorinated tetrahydroquinoxaline derivatives, expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound Class | Target Organism | MIC (µg/mL) | Reference |

| Quinoxaline Derivatives | Staphylococcus aureus | Moderate Activity | [2] |

| Bacillus subtilis | Moderate Activity | [2] | |

| Escherichia coli | Moderate Activity | [2] | |

| Pseudomonas aeruginosa | Moderate Activity | [2] |

Antiviral Activity: Combating Viral Infections

Fluorinated heterocyclic compounds, including those with a quinoxaline core, have been investigated for their antiviral properties against a range of viruses, including influenza, HIV, and herpes simplex virus (HSV).[5][6][7] The presence of fluorine can enhance the binding of these molecules to viral enzymes or proteins, thereby inhibiting viral replication.

Mechanism of Action: Inhibition of Viral Enzymes

The antiviral mechanism of fluorinated tetrahydroquinoxaline derivatives can vary depending on the specific virus. For instance, in the context of HIV, some fluorinated compounds act as protease inhibitors, preventing the maturation of viral particles.[8] Against influenza virus, certain fluorinated compounds have shown the ability to inhibit viral replication, potentially by targeting viral polymerases or other essential proteins.[6] For HSV, some heterocyclic compounds interfere with viral DNA replication or uncoating.[7][9]

Quantitative Data Summary: Antiviral Activity

The following table summarizes the in vitro antiviral activity of representative fluorinated heterocyclic compounds, with IC50 or EC50 values indicating the concentration required to inhibit 50% of viral activity.

| Compound Class | Virus | Assay | IC50/EC50 (µM) | Reference |

| Fluorinated HIV Protease Inhibitors | HIV-1 | Antiviral Assay | 0.0001 - 0.0032 | [8] |

| Fluorinated Heterocyclic Compounds | Influenza A (H1N1) | Antiviral Assay | Varies | [6] |

| Fluorinated Heterocyclic Compounds | Herpes Simplex Virus 1 (HSV-1) | MTT Assay | 35 - 71 µg/mL | [5] |

| Fluorinated Heterocyclic Compounds | Herpes Simplex Virus 2 (HSV-2) | MTT Assay | 44 - 71 µg/mL | [5] |

Experimental Protocols

Synthesis of a Representative Fluorinated Tetrahydroquinoxaline Derivative

This protocol describes the synthesis of 6-fluoro-2,3-diphenylquinoxaline, which can be further reduced to the corresponding tetrahydroquinoxaline. This serves as a foundational method for accessing this class of compounds.[10]

Materials:

-

4-fluoro-1,2-phenylenediamine

-

Benzil

-

Ethanol or Glacial Acetic Acid

-

Round-bottom flask

-

Reflux condenser

-

Vacuum filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve benzil (1 equivalent) in a minimal amount of warm ethanol or glacial acetic acid.

-

Add a solution of 4-fluoro-1,2-phenylenediamine (1 equivalent) in the same solvent to the flask.

-

If using ethanol, add a few drops of glacial acetic acid as a catalyst.

-

Attach a reflux condenser and heat the mixture to reflux for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Precipitate the product by slowly adding water to the reaction mixture.

-

Collect the crude product by vacuum filtration, washing with cold water.

-

Purify the crude product by recrystallization from hot ethanol to obtain pure 6-fluoro-2,3-diphenylquinoxaline as a crystalline solid.[10]

-

The resulting quinoxaline can be reduced to the corresponding 1,2,3,4-tetrahydroquinoxaline using established reduction methods, such as catalytic hydrogenation with H2/Pd-C.

Experimental Workflow: Synthesis and Biological Evaluation

Caption: General workflow for the synthesis and biological evaluation of fluorinated tetrahydroquinoxaline derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric method for assessing cell viability and is commonly used to evaluate the cytotoxic effects of potential anticancer compounds.

Materials:

-

Human cancer cell line (e.g., HT-29)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Fluorinated tetrahydroquinoxaline derivative (test compound)

-

MTT reagent (5 mg/mL in sterile PBS)

-

Solubilization buffer (e.g., DMSO)

-

96-well microplates

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, replace the medium in the wells with 100 µL of the compound dilutions. Include untreated and vehicle controls. Incubate for 48-72 hours.

-

MTT Addition: Remove the medium containing the compound and add 100 µL of fresh, serum-free medium and 20 µL of MTT reagent to each well. Incubate for 4 hours at 37°C in the dark.

-

Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the IC50 value from the dose-response curve.

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism.

Materials:

-

Bacterial strain (e.g., Staphylococcus aureus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Fluorinated tetrahydroquinoxaline derivative (test compound)

-

96-well microtiter plates

-

Incubator (35°C ± 2°C)

Procedure:

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in CAMHB in a 96-well plate.

-

Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Inoculate each well (except the sterility control) with the bacterial suspension. Include a growth control well (no compound).

-

Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

In Vitro Antiviral Activity: Plaque Reduction Assay

The plaque reduction assay is used to quantify the infectivity of a lytic virus and to determine the efficacy of antiviral compounds.

Materials:

-

Susceptible host cell line (e.g., Vero cells for HSV)

-

Lytic virus (e.g., Herpes Simplex Virus)

-

Maintenance medium

-

Fluorinated tetrahydroquinoxaline derivative (test compound)

-

Overlay medium (containing agarose or methylcellulose)

-

Crystal violet staining solution

Procedure:

-

Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

-

Virus Infection and Compound Treatment: Infect the cell monolayer with a known amount of virus in the presence of serial dilutions of the test compound.

-

Overlay: After an adsorption period, remove the virus/compound mixture and add an overlay medium to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

-

Plaque Visualization: Stain the cells with crystal violet. Plaques will appear as clear zones where cells have been lysed.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control to determine the IC50 value.

Conclusion and Future Perspectives

Fluorinated tetrahydroquinoxaline derivatives represent a promising and versatile class of compounds with significant potential in drug discovery. Their demonstrated efficacy against cancer, microbial pathogens, and viruses underscores the value of this scaffold in developing novel therapeutic agents. The strategic incorporation of fluorine enhances their biological activity and pharmacokinetic properties, making them attractive candidates for further preclinical and clinical development. Future research should focus on optimizing the substitution patterns on the tetrahydroquinoxaline ring to improve potency and selectivity, as well as to elucidate the precise molecular mechanisms underlying their diverse biological effects. The detailed protocols provided in this guide offer a solid foundation for researchers to explore and advance the therapeutic potential of this exciting class of molecules.

References

-

Fluorine Modifications Contribute to Potent Antiviral Activity against Highly Drug-Resistant HIV-1 and Favorable Blood-Brain Barrier Penetration Property of Novel Central Nervous System-Targeting HIV-1 Protease Inhibitors In Vitro. (2022). American Society for Microbiology. Available at: [Link]

-

Anti-HIV activities of FC131 and its fluorinated derivatives against three HIV strains. (n.d.). ResearchGate. Available at: [Link]

-

The mechanism of action of the anti-herpes virus compound 2,3-dimethyl-6(2-dimethylaminoethyl)-6H-indolo-(2,3-b)quinoxaline. (1987). PubMed. Available at: [Link]

-

ANTIVIRAL ACTIVITY OF FLUORINATED HETEROCYCLIC COMPOUNDS Liubov Biliavska1*, Yulia Pankivska1, Olga Povnitsa1, Svitlana Zagorod. (n.d.). Semantic Scholar. Available at: [Link]

-

FDA-Approved Fluorinated Anti-HIV Drugs. (n.d.). ResearchGate. Available at: [Link]

-

ANTIVIRAL ACTIVITY OF LOW-MOLECULAR-WEIGHT FLUORINATED COMPOUNDS AGAINST INFLUENZA A (H1N1) VIRUS. (n.d.). Semantic Scholar. Available at: [Link]

-

The anti-herpetic activity of fluorine-containing compounds based on β-D-glucopyranose. (2019). Sciforum. Available at: [Link]

-

Broad-Spectrum Antiherpes Activities of 4-Hydroxyquinoline Carboxamides, a Novel Class of Herpesvirus Polymerase Inhibitors. (2002). American Society for Microbiology. Available at: [Link]

-

Design, synthesis and anti-HIV activity of novel quinoxaline derivatives. (n.d.). Advion, Inc.. Available at: [Link]

-

Synthesis and Anti-HIV Activity of a Novel Series of Isoquinoline-Based CXCR4 Antagonists. (2021). MDPI. Available at: [Link]

-

Structure-activity relationships and antiproliferative effects of 1,2,3,4-4H-quinoxaline derivatives as tubulin polymerization inhibitors. (2021). PubMed. Available at: [Link]

-

Development of an Anti-Influenza Drug Screening Assay Targeting Nucleoproteins with Tryptophan Fluorescence Quenching. (2012). ACS Publications. Available at: [Link]

-

Antiviral Active Compounds Derived from Natural Sources against Herpes Simplex Viruses. (2021). MDPI. Available at: [Link]

-

View of Synthesis and Biological Activities of New 1,2,3,4- Tetrahydroquinoline Derivatives Using Imino Diels-Alder Reaction. (2020). Indian Journal of Forensic Medicine & Toxicology. Available at: [Link]

-

Screening and Evaluation of Anti-Influenza Virus Antivirals. (2026). Creative Diagnostics. Available at: [Link]

-

Exploring the Antiviral Potential of Natural Compounds against Influenza: A Combined Computational and Experimental Approach. (2024). MDPI. Available at: [Link]

-

Screening for anti-influenza virus compounds from traditional Mongolian medicine by GFP-based reporter virus. (2024). Frontiers. Available at: [Link]

-

Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. (2023). RSC Publishing. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. medicopublication.com [medicopublication.com]

- 3. Tetrahydroquinoline synthesis [organic-chemistry.org]

- 4. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. sciforum.net [sciforum.net]

- 8. Fluorine Modifications Contribute to Potent Antiviral Activity against Highly Drug-Resistant HIV-1 and Favorable Blood-Brain Barrier Penetration Property of Novel Central Nervous System-Targeting HIV-1 Protease Inhibitors In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The mechanism of action of the anti-herpes virus compound 2,3-dimethyl-6(2-dimethylaminoethyl)-6H-indolo-(2,3-b)quinoxaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

6-Fluoro-1,2,3,4-tetrahydroquinoxaline: A Strategic Scaffold in Drug Discovery

[1]

Executive Summary

6-Fluoro-1,2,3,4-tetrahydroquinoxaline (CAS: 1378632-48-4) represents a high-value pharmacophore in modern medicinal chemistry.[1][2] Distinct from its ubiquitous quinoline analogs (e.g., flumequine intermediates), this quinoxaline scaffold offers unique hydrogen-bonding capabilities and vectoral constraints essential for targeting G-protein coupled receptors (GPCRs), specifically 5-HT2C, and bacterial topoisomerases.

This technical guide provides a rigorous analysis of its synthetic pathways, physicochemical properties, and application in pharmaceutical development. It is designed for medicinal chemists and process engineers seeking to leverage this intermediate for lead optimization.

Part 1: Chemical Identity & Physicochemical Profile

The strategic incorporation of a fluorine atom at the C6 position of the tetrahydroquinoxaline core serves two primary functions in drug design:

-

Metabolic Blocking: It obstructs the primary site of oxidative metabolism (CYP450-mediated hydroxylation) on the aromatic ring, significantly extending the half-life (

) of the parent molecule. -

Electronic Modulation: The electronegativity of fluorine lowers the

of the aniline nitrogen (

Key Data Table[2]

| Property | Specification |

| Chemical Name | 6-Fluoro-1,2,3,4-tetrahydroquinoxaline |

| CAS Number | 1378632-48-4 |

| Molecular Formula | |

| Molecular Weight | 152.17 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, MeOH, DCM; slightly soluble in water |

| pKa (Predicted) | ~4.5 (N1-H), ~9.0 (N4-H) |

| Key Derivatives | N-Methyl (CAS 912284-83-4), N-Cyclopropyl (CAS 1532041-28-3) |

Part 2: Synthetic Methodologies

High-purity synthesis of 6-Fluoro-1,2,3,4-tetrahydroquinoxaline is achieved through a two-stage protocol: Condensation followed by Selective Reduction .[1]

Workflow Diagram

The following diagram illustrates the primary synthetic pathway and potential derivatization routes.

Figure 1: Synthetic workflow from diamine precursors to the tetrahydroquinoxaline scaffold and downstream functionalization.

Detailed Protocol

Step 1: Formation of 6-Fluoroquinoxaline[1]

-

Reagents: 4-Fluoro-1,2-phenylenediamine (1.0 eq), Glyoxal (40% aq. solution, 1.2 eq), Ethanol.

-

Procedure:

-

Dissolve diamine in ethanol (10 mL/g).

-

Add glyoxal solution dropwise at ambient temperature.

-

Heat to reflux for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1).

-

Workup: Cool to room temperature. The product often precipitates. If not, concentrate in vacuo and recrystallize from ethanol/water.

-

Checkpoint: Confirm aromatization via NMR (loss of amine protons, appearance of pyrazine protons ~8.8 ppm).

-

Step 2: Selective Reduction to Tetrahydroquinoxaline

-

Reagents: Sodium Borohydride (

, 4.0 eq), Glacial Acetic Acid. -

Rationale: While catalytic hydrogenation (

) is viable, -

Procedure:

-

Suspend 6-fluoroquinoxaline in glacial acetic acid (0°C).

-

Add

pellets portion-wise (Exothermic! Maintain <10°C). -

Allow to warm to room temperature and stir for 3 hours.

-

Quench: Pour onto crushed ice/NaOH to adjust pH > 10.

-

Extraction: Extract with Dichloromethane (

). Dry over -

Purification: Flash chromatography (MeOH/DCM gradient) is required to remove partially reduced dihydro-impurities.

-

Part 3: Pharmaceutical Applications & Mechanism[3][4]

Serotonin (5-HT2C) Receptor Modulation

The tetrahydroquinoxaline core is a bioisostere of the indoline and piperazine scaffolds found in serotonin agonists.

-

Mechanism: The secondary amine (

) mimics the basic nitrogen of serotonin, interacting with the conserved Aspartate residue (Asp3.32) in the GPCR binding pocket. -

Role of Fluorine: The 6-fluoro substituent prevents metabolic oxidation at the electron-rich aromatic ring, a common failure point for early 5-HT2C agonists (e.g., Way-163909 analogs).

Antibacterial Agents (Topoisomerase Inhibitors)

Derivatives such as 1-Cyclopropyl-6-fluoro-1,2,3,4-tetrahydroquinoxaline (CAS 1532041-28-3) function as structural analogs to fluoroquinolones.

-

Target: Bacterial DNA Gyrase (Topoisomerase II).

-

Differentiation: Unlike planar quinolones, the tetrahydro ring introduces a "pucker" (non-planar conformation), allowing for novel binding modes that can overcome resistance mechanisms developed against standard fluoroquinolones.

Kinase Inhibition

The scaffold serves as a hinge-binding motif in ATP-competitive inhibitors. The NH groups function as both hydrogen bond donors and acceptors, interacting with the kinase hinge region (e.g., in JAK or Aurora kinase inhibitors).

Part 4: Quality Control & Impurity Profiling

For pharmaceutical intermediates, strict control of impurities is mandatory.

| Impurity Type | Origin | Detection Method | Limit (ICH Q3A) |

| Dihydro-intermediate | Incomplete reduction | HPLC (UV 254nm) | < 0.15% |

| Defluorinated analog | Over-reduction (H2/Pd) | 19F-NMR / LC-MS | < 0.10% |

| Boron salts | Reagent carryover | ICP-MS | < 100 ppm |

Self-Validating Analytical Check:

-

1H NMR (DMSO-d6): Look for two distinct triplets/multiplets at

3.0–3.5 ppm corresponding to the ethylene bridge ( -

19F NMR: Single peak, typically around -120 to -130 ppm (referenced to

). Absence of secondary fluorine peaks confirms no regioisomeric impurities.

References

-

Matrix Scientific. (n.d.). Product Data Sheet: 6-Fluoro-1,2,3,4-tetrahydroquinoxaline (CAS 1378632-48-4).[2] Retrieved from

-

BenchChem. (2026).[1] 6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline: Technical Guide. Retrieved from

-

National Institutes of Health (NIH). (2025). Protocol for stereodivergent asymmetric hydrogenation of quinoxalines. PMC. Retrieved from

-

BLD Pharm. (n.d.). 1-Cyclopropyl-6-fluoro-1,2,3,4-tetrahydroquinoxaline (CAS 1532041-28-3).[4][5][6] Retrieved from

-

ChemicalBook. (2025). 6-Fluoro-1,2,3,4-tetrahydroquinoline (Comparative Scaffold Data). Retrieved from

Sources

- 1. 6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline|CAS 912284-83-4 [benchchem.com]

- 2. 3-Methylbutanoic acid | CAS#:503-74-2 | Chemsrc [chemsrc.com]

- 3. Protocol for stereodivergent asymmetric hydrogenation of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1532041-28-3|1-Cyclopropyl-6-fluoro-1,2,3,4-tetrahydroquinoxaline|BLD Pharm [bldpharm.com]

- 5. 1506367-83-4|6-Fluoro-1-propyl-1,2,3,4-tetrahydroquinoxaline|BLD Pharm [bldpharm.com]

- 6. scribd.com [scribd.com]

Engineering the 6-Fluoro-1,2,3,4-Tetrahydroquinoxaline Scaffold: A Comprehensive Structure-Activity Relationship (SAR) Guide

The 1,2,3,4-tetrahydroquinoxaline (THQ) nucleus has long been recognized as a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous bioactive molecules[1]. However, the strategic incorporation of a fluorine atom at the C6 position transforms this basic core into a highly specialized pharmacophore. This in-depth technical guide explores the structure-activity relationship (SAR) of 6-Fluoro-1,2,3,4-tetrahydroquinoxaline scaffolds, detailing the mechanistic rationale behind their biological activity, synthetic methodologies, and applications in modern drug discovery.

Mechanistic Rationale: The Strategic Value of the 6-Fluoro-THQ Core

The architectural advantage of the 6-fluoro-THQ scaffold lies in its unique balance of conformational flexibility and electronic modulation. Unlike fully aromatic quinoxalines, the partially saturated pyrazine ring in THQ allows for non-planar geometries, enabling the molecule to navigate complex, three-dimensional binding pockets such as the S1/S2 subsites of Dipeptidyl Peptidase-4 (DPP-4)[2][3].

The addition of the C6-fluorine atom introduces several critical pharmacokinetic and pharmacodynamic advantages:

-

Metabolic Stability: Fluorine's high electronegativity and strong C-F bond significantly reduce susceptibility to oxidative metabolism (e.g., by Cytochrome P450 enzymes) at the aromatic ring[1].

-

Lipophilicity and Membrane Permeability: The lipophilic nature of the fluorine atom enhances cellular penetration, a crucial factor for intracellular targets like the Exchange Protein directly Activated by cAMP (Epac1) and Hepatitis B Virus (HBV) nucleocapsid assemblies[1][4].

-

Target Residence Time: The electron-withdrawing effect of the fluorine atom modulates the pKa of the adjacent N1/N4 amines, altering their hydrogen-bonding capabilities and often increasing the residence time within target active sites[1].

Structure-Activity Relationship (SAR) Mapping

The modularity of the 6-fluoro-THQ scaffold allows researchers to fine-tune its activity across multiple therapeutic domains. The SAR can be distinctly categorized by the functionalization of its key positions.

N1 and N4 Positions (The Heterocyclic Amines)

The nitrogen atoms serve as primary vectors for diversification. Alkylation or acylation at the N1 position directly influences the molecule's lipophilicity and conformation[1]. For instance, introducing a methyl group (e.g., 6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline) restricts the rotational freedom of the ring, which has been shown to optimize binding in the hydrophobic back-pockets of kinase domains[1]. Conversely, functionalizing these nitrogens with urea or amide linkers transforms the scaffold into a potent HBV capsid assembly modulator by misdirecting core protein (Cp) dimers[4].

C2 and C3 Positions (The Chiral Centers)

The saturated carbons of the pyrazine ring offer opportunities for stereospecific substitutions. Hydrophobic substitutions at the C2 position are well-tolerated and critical for fitting into specific protease pockets. In DPP-4 inhibitors, the spatial orientation of these substituents dictates the interaction with the highly hydrophobic S1 pocket, exponentially increasing inhibitory potency[2][3].

C6 and C7 Positions (The Aromatic Core)

While the C6 position is occupied by fluorine to prevent metabolic degradation and enhance Epac1 inhibition[1], the C7 position can be further functionalized. Conjugating the aromatic ring with sulfonamide or sulfonohydrazide linkers at these positions shifts the scaffold's profile toward potent Poly(ADP-ribose) polymerase 1 (PARP-1) and DPP-4 suppression[2][5].

Logical SAR mapping of the 6-Fluoro-THQ scaffold across multiple therapeutic targets.

Target-Specific Efficacy and Quantitative Data

The versatility of the THQ scaffold is best demonstrated through its quantitative efficacy across diverse biological targets. By modifying the core structure, researchers have achieved sub-micromolar to nanomolar potencies.

Table 1: Quantitative Efficacy of THQ-Derived Scaffolds Across Key Targets

| Target | Scaffold Modification | Linker / Substituent | Potency (IC50 / EC50) | Mechanism of Action |

| Epac1 | 6-Fluoro substitution | N-Methylation | Promising Candidate | Disrupts cAMP signaling pathway[1] |

| HBV | THQ Core | C2-Hydrophobic + Phenyl Urea | EC50 = 0.04 μM (Human) | Misdirects Cp dimers (Capsid Modulation)[4] |

| DPP-4 | 1,4-Dimethyl-2,3-dioxo-THQ | 6-Sulfonamide + Aromatic | IC50 = 0.67–1.28 nM | Competitive binding at S1/S2 subsites[2] |

| PARP-1 | 2,3-Dioxo-THQ | 6-Sulfonohydrazide | IC50 = 2.31 nM | ATP-competitive bioisostere binding[5] |

Note: Data reflects optimized derivatives based on the foundational THQ and fluorinated-THQ structural motifs.

Experimental Workflows: Synthesis and Validation

To harness the 6-fluoro-THQ scaffold, robust and reproducible synthetic methodologies are required. The following protocol details a self-validating system for the synthesis of N1-alkylated 6-fluoro-THQ derivatives, emphasizing the causality behind specific reagent choices.

Step-by-Step Methodology: Regioselective N-Alkylation

Objective: To selectively alkylate the N1 position of 6-fluoro-1,2,3,4-tetrahydroquinoxaline while preventing over-alkylation at the N4 position.

Rationale for Reagent Selection: N,N-Dimethylformamide (DMF) is selected as the solvent due to its high dielectric constant, which stabilizes the transition state of the SN2 substitution[1]. Potassium carbonate (K₂CO₃) is utilized as a mild, non-nucleophilic base; it is strong enough to deprotonate the secondary amine but prevents the degradation of the fluorinated aromatic ring that stronger bases (like NaH) might cause[1].

Protocol:

-

Reaction Setup: Dissolve 1.0 equivalent of purified 6-fluoro-1,2,3,4-tetrahydroquinoxaline in anhydrous DMF under an inert argon atmosphere. Validation: Ensure complete dissolution; the solution should be pale yellow[1].

-

Base Addition: Add 2.0 equivalents of finely powdered K₂CO₃. Stir at room temperature for 15 minutes to pre-form the reactive nitrogen anion.

-

Alkylation: Dropwise, add 1.2 equivalents of the alkyl halide (e.g., Methyl Iodide, CH₃I) over 10 minutes. Causality: Slow addition prevents localized high concentrations of the electrophile, mitigating the risk of N1,N4-dialkylation[1].

-

Monitoring (Self-Validation): Stir the mixture at room temperature. Monitor progression via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent. The reaction is complete when the lower Rf starting material spot is entirely consumed (typically 2-4 hours)[1].

-

Quenching and Workup: Quench the reaction by pouring the mixture into ice-cold distilled water. Extract the aqueous layer three times with Ethyl Acetate.

-

Purification: Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to isolate the pure N1-alkylated scaffold[1].

Step-by-step synthetic and validation workflow for 6-Fluoro-THQ derivatives.

Conclusion

The 6-Fluoro-1,2,3,4-tetrahydroquinoxaline scaffold represents a highly versatile and pharmacologically privileged motif. By understanding the precise structure-activity relationships—specifically how N-substitutions dictate lipophilicity, how chiral centers map to enzyme sub-pockets, and how the C6-fluorine ensures metabolic stability—drug development professionals can rationally design highly potent inhibitors for complex targets like Epac1, HBV, DPP-4, and PARP-1. Adhering to strict, self-validating synthetic protocols ensures that these complex derivatives can be reliably produced for advanced preclinical screening.

References

- Benchchem. "6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline". Benchchem.

- National Institutes of Health (NIH) / PMC. "Identification of Novel Tetrahydroquinoxaline Derived Phenyl Ureas as Modulators of the Hepatitis B Virus Nucleocapsid Assembly". NIH.

- Royal Society of Chemistry (RSC). "New quinoxaline compounds as DPP-4 inhibitors and hypoglycemics: design, synthesis, computational and bio-distribution studies". RSC.

- MDPI. "Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents". MDPI.

- MDPI.

Sources

- 1. 6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline|CAS 912284-83-4 [benchchem.com]

- 2. New quinoxaline compounds as DPP-4 inhibitors and hypoglycemics: design, synthesis, computational and bio-distribution studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06799K [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Identification of Novel Tetrahydroquinoxaline Derived Phenyl Ureas as Modulators of the Hepatitis B Virus Nucleocapsid Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Technical Guide: Fluorine Substitution Strategies for Tetrahydroquinoxaline Stabilization

This technical guide details the strategic application of fluorine substitution to enhance the stability of the 1,2,3,4-tetrahydroquinoxaline (THQ) scaffold, a critical pharmacophore in medicinal chemistry often plagued by oxidative liabilities.

Executive Summary

The 1,2,3,4-tetrahydroquinoxaline (THQ) scaffold is a privileged structure in drug discovery, serving as a core in kinase inhibitors, GPCR ligands, and ion channel modulators. However, its clinical utility is frequently compromised by rapid oxidative aromatization to the corresponding quinoxaline. This process, driven by cytochrome P450 (CYP450) enzymes and auto-oxidation, leads to loss of chirality, flattening of the 3D vector, and the formation of potentially toxic planar metabolites.

This guide provides a mechanistic blueprint for using fluorine substitution to arrest this oxidative cascade.[1] By exploiting the high bond dissociation energy (BDE) of the C–F bond (approx. 105.4 kcal/mol) compared to the C–H bond (approx. 98 kcal/mol), researchers can block metabolic "soft spots" without ablating the scaffold's essential physiochemical properties.

The Liability: Oxidative Aromatization Mechanism

To stabilize the THQ core, one must first understand the mechanism of its degradation. The conversion of THQ to quinoxaline is not a single-step elimination but a sequential oxidative dehydrogenation.

The Metabolic Pathway

-

Initiation (H-Abstraction): A high-valent Iron-Oxo species (Compound I) from a CYP450 enzyme abstracts a hydrogen atom from the

-carbon (C2 or C3) adjacent to the nitrogen. This is the rate-determining step (RDS). -

Radical Intermediate: A carbon-centered radical is formed at the C2/C3 position.

-

Rebound/Elimination: The radical typically undergoes a second electron transfer or oxygen rebound, leading to an imine intermediate (dihydroquinoxaline).

-

Aromatization: The dihydro-intermediate rapidly tautomerizes or further oxidizes to the fully aromatic, planar quinoxaline, driven by the thermodynamic stability of the aromatic system.

Visualization of the Oxidation Pathway

The following diagram illustrates the oxidative cascade and the specific blockade points introduced by fluorine substitution.

Figure 1: Mechanism of THQ oxidative aromatization and the interception point of fluorine substitution. Fluorine at C2/C3 prevents the initial hydrogen abstraction.

The Fluorine Solution: Mechanistic Impact[1]

Blocking Metabolic Soft Spots

Replacing the hydrogen atoms at the C2 and C3 positions with fluorine exerts a "metabolic blockade."

-

Bond Strength: The C–F bond is significantly stronger than the C–H bond, rendering the C2/C3 positions inert to H-abstraction by CYP450 isoforms (specifically CYP3A4 and CYP2D6).

-

Steric Shielding: The Van der Waals radius of fluorine (1.47 Å) is larger than hydrogen (1.20 Å) but smaller than a methyl group. This provides steric protection to the remaining protons without imposing the severe steric clashes associated with alkylation.

pKa Modulation and Permeability

Fluorine is highly electronegative (

-

Basicity Reduction: Fluorine substitution at C2/C3 exerts a strong inductive effect (-I), pulling electron density away from the adjacent nitrogen. This lowers the pKa of the amine (typically by 1–2 log units).[2]

-

Benefit: Lowering the pKa often reduces lysosomal trapping and improves passive membrane permeability (LogD) by increasing the fraction of the neutral species at physiological pH.

Comparative Stability Data

The following table summarizes the theoretical and observed stability profiles of THQ analogs.

| Compound Variant | Substitution (C2/C3) | Metabolic Stability ( | Aromatization Risk | pKa (N4) |

| Native THQ | H, H | Low (< 15 min) | High | ~5.8 |

| Methyl-THQ | Me, H | Moderate (~30 min) | Moderate | ~6.0 |

| Fluoro-THQ | F, H | High (> 60 min) | Low | ~4.5 |

| Difluoro-THQ | F, F | Very High (> 120 min) | Negligible | ~3.2 |

> Note: Data represents generalized trends derived from structure-activity relationship (SAR) studies on cyclic amines. Specific values vary by N-substitution patterns.

Experimental Protocol: Synthesis of 2-Fluoro-THQ

Objective: To synthesize a metabolically stable 2-fluoro-1,2,3,4-tetrahydroquinoxaline derivative using a self-validating reduction protocol.

Synthetic Strategy: Selective Reduction

Direct fluorination of the saturated THQ ring is challenging due to regioselectivity issues. The preferred route is the synthesis of the fluoro-quinoxaline precursor followed by selective reduction .

Step-by-Step Protocol

Reagents:

-

2-Fluoroquinoxaline (Starting Material)

-

Sodium Cyanoborohydride (

) -

Acetic Acid (

) -

Dichloromethane (

)

Workflow:

-

Precursor Dissolution:

-

Dissolve 1.0 eq of 2-fluoroquinoxaline in glacial acetic acid (0.5 M concentration).

-

Checkpoint: Ensure complete solvation; the solution should be clear.

-

-

Controlled Reduction:

-

Cool the reaction mixture to 0°C.

-

Add Sodium Cyanoborohydride (3.0 eq) portion-wise over 30 minutes.

-

Why:

is a milder reducing agent than

-

-

Reaction Monitoring (Self-Validation):

-

Warm to room temperature and stir for 4–12 hours.

-

TLC Monitor: Mobile phase 20% EtOAc/Hexane. Look for the disappearance of the aromatic starting material (UV active, low Rf) and appearance of the THQ product (often fluorescent, higher Rf).

-

LC-MS Check: Confirm mass

. Critical: Watch for a peak corresponding to

-

-

Work-up & Isolation:

-

Quench with saturated

(slowly, to neutralize AcOH). -

Extract with DCM (3x).

-

Dry organic layer over

and concentrate in vacuo.

-

-

Characterization:

-

19F NMR: Essential for confirming the presence of the fluorine atom. Expect a signal around -170 to -200 ppm (depending on substitution).

-

1H NMR: Verify the saturation of the C2/C3 protons (multiplets in the 3.0–4.5 ppm region).

-

Synthesis Workflow Diagram

Figure 2: Step-by-step synthetic workflow for accessing fluorinated tetrahydroquinoxalines.

References

-

Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link

-

Hagmann, W. K. (2008). "The many roles of fluorine in medicinal chemistry." Journal of Medicinal Chemistry. Link

-

Gillis, E. P., et al. (2015). "Applications of Fluorine in Drug Discovery: from Lead Optimization to Identification of New Drugs." Journal of Medicinal Chemistry. Link

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

-

Guengerich, F. P. (2001).[3] "Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity." Chemical Research in Toxicology. Link

Sources

Literature review of 6-Fluoro-1,2,3,4-tetrahydroquinoxaline synthesis

This technical guide details the synthesis of 6-Fluoro-1,2,3,4-tetrahydroquinoxaline , a privileged scaffold in medicinal chemistry used frequently in the development of kinase inhibitors, antibacterial agents, and CNS-active drugs.

The guide prioritizes two distinct synthetic pathways:

-

The "Direct" Route: Condensation with glyoxal followed by mild hydride reduction.

-

The "Robust" Route: Condensation with oxalic acid to the dione, followed by strong reduction.

Executive Summary & Strategic Analysis

The 6-fluoro-1,2,3,4-tetrahydroquinoxaline core combines the metabolic stability of a fluorinated aromatic system with the hydrogen-bond donating/accepting capability of a secondary cyclic diamine.

-

Synthetic Challenge: The primary challenge is not the formation of the ring, but the control of oxidation state and purity. The intermediate quinoxalines are prone to oxidation, while the diamine precursors are sensitive to air.

-

Route Selection:

-

Route A (Glyoxal/NaBH₄): Best for rapid, small-scale synthesis. High atom economy but requires careful handling of the unstable diimine intermediate.

-

Route B (Oxalic Acid/LiAlH₄): Best for scale-up and purity. The dione intermediate is a stable solid that can be recrystallized to high purity before the final reduction, ensuring a cleaner final product.

-

Synthetic Pathway Visualization

The following diagram outlines the two primary retrosynthetic disconnections and forward pathways.

Figure 1: Divergent synthetic pathways for 6-Fluoro-1,2,3,4-tetrahydroquinoxaline. Route A (Blue) is direct; Route B (Red) proceeds via a stable dione intermediate.

Experimental Protocols

Route A: The Direct Glyoxal Method

This method is preferred when speed is critical and the starting diamine is of high purity.

Step 1: Condensation to 6-Fluoroquinoxaline

Mechanism: Double Schiff base formation.

-

Reagents: 4-Fluoro-1,2-phenylenediamine (1.0 eq), Glyoxal (40% aq. solution, 1.2 eq), Ethanol (10 mL/g).

-

Procedure:

-

Dissolve the diamine in ethanol at room temperature.

-

Add the glyoxal solution dropwise over 15 minutes.

-

Heat the mixture to 60°C for 2–3 hours. Monitor by TLC (EtOAc/Hexane).

-

Workup: Concentrate the solvent in vacuo. The residue is often a dark oil or low-melting solid. Dissolve in CH₂Cl₂, wash with water, dry over Na₂SO₄, and concentrate.

-

Note: The 6-fluoroquinoxaline intermediate is somewhat volatile and sensitive to oxidation. Proceed immediately to reduction.

-

Step 2: Reduction to Tetrahydroquinoxaline

Mechanism: Hydride transfer to the electron-deficient pyrazine ring.

-

Reagents: 6-Fluoroquinoxaline (from Step 1), NaBH₄ (4.0 eq), Methanol, Acetic Acid (cat.).

-

Procedure:

-

Dissolve the intermediate in Methanol (0.1 M concentration).

-

Cool to 0°C in an ice bath.

-

Add NaBH₄ pellets portion-wise (Caution: Gas evolution).

-

Add Glacial Acetic Acid (5–10 drops) to activate the imine.

-

Allow to warm to room temperature and stir for 4 hours.

-

Quench: Carefully add water/acetone to destroy excess hydride.

-

Extraction: Remove MeOH in vacuo. Extract the aqueous residue with EtOAc (3x).[1]

-

Purification: Flash column chromatography (SiO₂, Hexane/EtOAc gradient).

-

Route B: The Dione (Pharma-Grade) Method

This method is ideal for generating large batches of stable intermediate (Dione) that can be stored and reduced as needed.

Step 1: Synthesis of 6-Fluoroquinoxaline-2,3-dione

Mechanism: Double amidation.

-

Reagents: 4-Fluoro-1,2-phenylenediamine (1.0 eq), Oxalic Acid Dihydrate (1.2 eq), 4N HCl (aq).

-

Procedure:

-

Suspend the diamine in 4N HCl.[2]

-

Reflux the mixture (100°C ) for 2–4 hours. The product often precipitates from the hot solution.

-

Isolation: Cool to room temperature. Filter the precipitate.[2][5]

-

Purification: Recrystallize from H₂O or EtOH.[2][5] This yields a highly pure, white/off-white solid.[6]

-

Step 2: Reduction of Dione to Amine

Mechanism: Nucleophilic hydride attack on amide carbonyls followed by elimination.

-

Reagents: 6-Fluoroquinoxaline-2,3-dione (1.0 eq), LiAlH₄ (1.0 M in THF, 4.0–6.0 eq), Anhydrous THF.

-

Procedure:

-

Setup: Flame-dried glassware, Argon/Nitrogen atmosphere.

-

Charge the flask with LiAlH₄ solution.[7]

-

Add the solid Dione portion-wise at 0°C (Caution: Exothermic).

-

Heat to Reflux (66°C) for 6–12 hours. The dione is sparingly soluble but will dissolve as it reduces.

-

Workup (Fieser Method): Cool to 0°C. Dilute with diethyl ether.

-

Add

mL water (where -

Add

mL 15% NaOH. -

Add

mL water.

-

-

Filter the granular aluminum salts. Dry the filtrate (Na₂SO₄) and concentrate.

-

Yield: Typically 60–80% as a pale yellow solid/oil.

-

Critical Process Parameters (CPP) & Data Summary

| Parameter | Route A (Glyoxal) | Route B (Oxalic/Dione) |

| Atom Economy | High | Moderate (Loss of CO₂ equivalent during reduction) |

| Intermediate Stability | Low (Oxidation prone) | High (Stable solid, shelf-stable) |

| Safety Profile | Moderate (NaBH₄ is mild) | High Risk (LiAlH₄ requires strict anhydrous conditions) |

| Scalability | Good for <10g | Excellent for >100g |

| Regioselectivity | 100% (Symmetric dicarbonyl) | 100% (Symmetric dicarbonyl) |

| Typical Yield | 50–70% (Overall) | 60–85% (Overall) |

Regiochemistry Note

Because glyoxal and oxalic acid are symmetric C2 synthons, the condensation with 4-fluoro-1,2-phenylenediamine produces a single regioisomer (6-fluoroquinoxaline or 6-fluoro-2,3-dione). Upon reduction, the product is 6-fluoro-1,2,3,4-tetrahydroquinoxaline . Note: The numbering remains "6-fluoro" because IUPAC rules prioritize the lowest locant for the substituent when the heterocycle nitrogens are equivalent.

References

-

Reduction of Quinoxalines: Synthesis of 1,2,3,4-tetrahydroquinoxaline. PrepChem. (Detailed protocol for LiAlH4 reduction of quinoxaline diones).

-

Dione Synthesis: Synthesis and Characterization of 6-Fluoro-2,3-diphenylquinoxaline. BenchChem. (General protocol for diamine condensation).

-

Catalytic Methods: Synthesis of tetrahydroquinolines and quinoxalines. Organic Chemistry Portal. (Review of catalytic hydrogenation and transfer hydrogenation methods).

-

Medicinal Relevance: 6-Fluoro-1,2,3,4-tetrahydroisoquinoline and Quinoxaline Derivatives. PubChem. (Data on biological activity and physical properties).[4][8][9][10]

-

General Review: Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 2015.[8] (Comprehensive review of condensation strategies).

Sources

- 1. Stereoselective Synthesis and Biological Evaluation of Perhydroquinoxaline-Based κ Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmacyjournal.in [pharmacyjournal.in]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 9. Synthesis of 1,2,3,4- Tetrahydroisoquinoline Derivatives - SYNFORM - Thieme Chemistry [thieme.de]

- 10. Amide Activation by Tf2O: Reduction of Amides to Amines by NaBH4 under Mild Conditions [organic-chemistry.org]

6-Fluoro-1,2,3,4-tetrahydroquinoxaline CAS number and molecular data

Core Scaffold Analysis & Application Guide

Executive Summary

6-Fluoro-1,2,3,4-tetrahydroquinoxaline (CAS: 1378632-48-4) represents a high-value heterocyclic building block in modern medicinal chemistry.[1] As a fluorinated derivative of the privileged tetrahydroquinoxaline scaffold, it offers a strategic balance of conformational rigidity, lipophilicity, and metabolic stability. This compound is frequently utilized as a pharmacophore in the development of serotonin (5-HT) receptor modulators, kinase inhibitors, and antibacterial agents. Its dual secondary amine functionality allows for versatile divergent synthesis, making it a critical node in fragment-based drug discovery (FBDD).

Chemical Identity & Molecular Data

| Property | Data |

| Chemical Name | 6-Fluoro-1,2,3,4-tetrahydroquinoxaline |

| CAS Number | 1378632-48-4 |

| Molecular Formula | C₈H₉FN₂ |

| Molecular Weight | 152.17 g/mol |

| SMILES | FC1=CC=C2NCCN2C=C1 |

| Structure Class | Benzo-fused diazine (Bicyclic) |

| Physical State | Solid (typically off-white to pale yellow) |

| Solubility | Soluble in DMSO, MeOH, DCM; low solubility in water |

| pKa (Calc) | ~4.5–5.5 (Conjugate acid of secondary amines) |

Synthesis & Manufacturing Protocols

Retrosynthetic Logic

The most robust synthetic route involves the construction of the quinoxaline core followed by selective reduction. Direct fluorination of the tetrahydroquinoxaline core is chemically challenging due to regioselectivity issues; therefore, the fluorine atom is introduced via the starting material, typically 4-fluoro-1,2-phenylenediamine .

Step-by-Step Synthesis Protocol

Objective: Synthesis of 6-Fluoro-1,2,3,4-tetrahydroquinoxaline from 4-fluoro-1,2-phenylenediamine.

Step 1: Cyclization to 6-Fluoroquinoxaline

-

Reagents: 4-Fluoro-1,2-phenylenediamine (1.0 eq), Glyoxal (40% aq. solution, 1.2 eq), Ethanol (Solvent).

-

Protocol:

-

Dissolve 4-fluoro-1,2-phenylenediamine in ethanol at 0°C.

-

Add glyoxal solution dropwise to control the exotherm.

-

Heat the mixture to reflux (78°C) for 2–4 hours.

-

Monitoring: Monitor by TLC (EtOAc/Hexane) for disappearance of diamine.

-

Workup: Cool to room temperature. The product, 6-fluoroquinoxaline, may precipitate. If not, concentrate in vacuo and recrystallize from ethanol/water.

-

Step 2: Selective Reduction to Tetrahydroquinoxaline

-

Reagents: 6-Fluoroquinoxaline (Intermediate), Sodium Borohydride (NaBH₄, 4.0 eq) OR H₂ (50 psi) / Pd-C (10% wt).

-

Protocol (NaBH₄ Method - Bench Scale):

-

Dissolve 6-fluoroquinoxaline in Methanol/Acetic Acid (10:1 ratio).

-

Cool to 0°C.

-

Add NaBH₄ portion-wise over 30 minutes. Caution: Hydrogen gas evolution.

-

Stir at room temperature for 12 hours.

-

Quench: Slowly add saturated NH₄Cl solution.

-

Extraction: Extract with Dichloromethane (DCM) x3.

-

Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂, MeOH/DCM gradient).

-

Reaction Workflow Diagram

Figure 1: Two-step synthetic pathway from commercially available diamine precursors.

Reactivity & Derivatization Strategy

The 6-fluoro-1,2,3,4-tetrahydroquinoxaline molecule possesses two nucleophilic nitrogen atoms (N1 and N4).

-

Selectivity: The N1 and N4 positions are chemically distinct due to the electronic effect of the fluorine at position 6. However, without protecting groups, alkylation often yields a mixture.

-

Regiocontrol: To selectively functionalize, one typically utilizes steric bulk or sequential protection strategies (e.g., Boc-protection).

Key Derivatization Pathways

-

Reductive Amination: Reaction with aldehydes/ketones + NaBH(OAc)₃ to install N-alkyl groups.

-

Acylation/Sulfonylation: Reaction with acid chlorides or sulfonyl chlorides to generate amides/sulfonamides (common in kinase inhibitor design).

-

Buchwald-Hartwig Coupling: Pd-catalyzed arylation of the secondary amines to attach heteroaryl systems.

Medicinal Chemistry Applications

Serotonin (5-HT) Receptor Modulation

The tetrahydroquinoxaline core is a bioisostere of the piperazine and tetrahydroisoquinoline scaffolds.

-

Mechanism: The basic nitrogens mimic the protonated amine pharmacophore required for binding to the aspartate residue in GPCR transmembrane domains (e.g., 5-HT2C, 5-HT2A).

-

Fluorine Effect: The C6-fluorine blocks metabolic oxidation at the aromatic ring (preventing hydroxylation) and modulates the pKa of the aniline-like nitrogens, potentially improving blood-brain barrier (BBB) permeability.

Kinase Inhibition

This scaffold appears in inhibitors of JNK (c-Jun N-terminal kinase) and PI3K .

-

Binding Mode: The bidentate nature of the quinoxaline nitrogens can participate in hinge-binding interactions within the kinase ATP pocket.

Biological Logic Diagram

Figure 2: Structure-Activity Relationship (SAR) mapping of the scaffold to biological targets.

Safety & Handling (MSDS Highlights)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation.[2][3][4] |

| Eye Irritation | H319 | Causes serious eye irritation.[2][3] |

| STOT-SE | H335 | May cause respiratory irritation.[2][3][5] |

Handling Protocols:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Inhalation: Handle within a fume hood to avoid dust inhalation.

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Secondary amines can oxidize over time to the quinoxaline or form N-oxides if exposed to air/light.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15718724 (Analogous Tetrahydroisoquinoline data for safety comparison). Retrieved from [Link]

-

Xie, Y., et al. (2019). Highly enantioselective synthesis of tetrahydroquinoxalines via Rh-thiourea catalyzed asymmetric hydrogenation. PMC. Retrieved from [Link]

Sources

The Ascendant Therapeutic Trajectory of 6-Fluoro-Substituted Quinoxalines: A Technical Guide for Drug Discovery

Abstract

The strategic incorporation of fluorine into pharmacologically active scaffolds represents a cornerstone of modern medicinal chemistry, often conferring advantageous properties such as enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[1][2] Within the vast landscape of heterocyclic chemistry, the quinoxaline nucleus has emerged as a "privileged structure," demonstrating a remarkable breadth of biological activities.[1][3] This technical guide provides an in-depth exploration of 6-fluoro-substituted quinoxalines, a class of compounds demonstrating significant therapeutic potential across oncology, infectious diseases, and neurodegenerative disorders. We will dissect the mechanistic underpinnings of their activity, present key structure-activity relationship (SAR) data, and provide detailed, field-proven experimental protocols to empower researchers in their drug discovery endeavors.

The Quinoxaline Scaffold: A Platform for Therapeutic Innovation

Quinoxalines, bicyclic heteroaromatic compounds formed by the fusion of a benzene and a pyrazine ring, are integral to a multitude of biologically active molecules.[3] Their synthetic accessibility and the ease with which they can be functionalized have made them a focal point of extensive research. The introduction of a fluorine atom at the 6-position of the quinoxaline ring is a pivotal modification. Fluorine's high electronegativity and small van der Waals radius can profoundly influence the molecule's electronic properties, lipophilicity, and metabolic fate, often leading to a significant enhancement of its therapeutic efficacy.[2][4]

Anticancer Potential: Targeting Key Signaling Cascades

The proliferation of cancer cells is often driven by the dysregulation of cellular signaling pathways.[1] 6-Fluoro-substituted quinoxalines have emerged as potent anticancer agents, primarily through their ability to inhibit key protein kinases involved in tumor growth, angiogenesis, and metastasis.[1][5]

Mechanism of Action: Inhibition of VEGFR-2 and Other Kinases

A primary and well-documented mechanism of action for the anticancer effects of these compounds is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] VEGFR-2 is a receptor tyrosine kinase that plays a critical role in angiogenesis, the formation of new blood vessels essential for supplying nutrients to growing tumors.[1][6] By competitively binding to the ATP-binding site of the VEGFR-2 kinase domain, 6-fluoro-substituted quinoxalines can block the downstream signaling cascade, thereby inhibiting endothelial cell proliferation and migration, and ultimately suppressing tumor-induced angiogenesis.[1]

Beyond VEGFR-2, various quinoxaline derivatives have demonstrated inhibitory activity against a range of other kinases implicated in cancer, including Platelet-Derived Growth Factor Receptor (PDGFR), Epidermal Growth Factor Receptor (EGFR), and c-Met.[5]

Signaling Pathway: VEGFR-2 Inhibition

Caption: A generalized workflow for the synthesis and biological evaluation of 6-fluoro-substituted quinoxalines.

Experimental Protocols

Synthesis of a Representative 6-Fluoro-Substituted Quinoxaline: 6-Fluoro-2,3-diphenylquinoxaline

This protocol describes the synthesis of 6-fluoro-2,3-diphenylquinoxaline via the condensation of 4-fluoro-1,2-phenylenediamine and benzil. [7] Materials:

-

4-fluoro-1,2-phenylenediamine

-

Benzil

-

Ethanol or Glacial Acetic Acid

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Vacuum filtration apparatus

-

Filter paper

-

Beakers

-

Thin Layer Chromatography (TLC) plates and chamber

Procedure:

-

In a round-bottom flask, dissolve benzil (1 equivalent) in a minimal amount of warm ethanol or glacial acetic acid with stirring. [7]2. In a separate beaker, dissolve 4-fluoro-1,2-phenylenediamine (1 equivalent) in the same solvent. [7]3. Add the 4-fluoro-1,2-phenylenediamine solution to the flask containing the benzil solution. If using ethanol as the solvent, add a few drops of glacial acetic acid as a catalyst. [7]4. Attach a reflux condenser to the flask and heat the reaction mixture to reflux with continuous stirring for 1-2 hours. [7]5. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Once the reaction is complete (as indicated by the disappearance of starting materials on TLC), allow the mixture to cool to room temperature.

-

Slowly add cold water to the reaction mixture with stirring until a precipitate forms. [7]8. Collect the crude product by vacuum filtration, washing the solid with cold water. [7]9. Purify the crude product by recrystallization from hot ethanol to yield pure 6-fluoro-2,3-diphenylquinoxaline as a crystalline solid. [7]10. Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. [7]

In Vitro VEGFR-2 Kinase Assay

This protocol outlines a general procedure for determining the inhibitory activity of a test compound against VEGFR-2 using a luminescence-based assay. [6][8][9] Materials:

-

Recombinant Human VEGFR-2 (GST-tagged)

-

Kinase Buffer (e.g., 5x Kinase Buffer 1)

-

ATP solution (e.g., 500 µM)

-

VEGFR-2 substrate (e.g., Poly (Glu:Tyr, 4:1))

-

Test compound (6-fluoro-substituted quinoxaline) dissolved in DMSO

-

White 96-well microplate

-

Luminescence-based kinase assay reagent (e.g., Kinase-Glo® MAX)

-

Microplate reader capable of measuring luminescence

-

30°C incubator

Procedure:

-

Master Mixture Preparation: Prepare a master mixture for the kinase reaction. For each 25 µL reaction, combine the appropriate volumes of kinase buffer, ATP, and substrate in sterile deionized water. [8]2. Plate Setup: Add 25 µL of the master mixture to each well of a white 96-well plate. [8]3. Compound Addition: Add 5 µL of the diluted test compound solutions (in a buffer containing a consistent percentage of DMSO) to the designated "Test Wells". For the "Positive Control" (no inhibitor) wells, add 5 µL of the buffer with DMSO. For the "Blank" (no enzyme) wells, add 5 µL of the buffer. [8][9]4. Enzyme Addition: To the "Test Wells" and "Positive Control" wells, add 20 µL of diluted VEGFR-2 enzyme (e.g., 1 ng/µL). To the "Blank" wells, add 20 µL of 1x Kinase Buffer. [8]5. Incubation: Gently mix the plate and incubate at 30°C for 45 minutes. [8]6. Luminescence Detection: After incubation, add 50 µL of the kinase assay luminescence reagent to each well. [9]7. Incubate the plate at room temperature for 10-15 minutes to stabilize the luminescent signal. [9]8. Read the luminescence using a microplate reader.

-

Data Analysis: Calculate the percentage of VEGFR-2 activity remaining in the presence of the inhibitor compared to the positive control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method

This protocol provides a standardized method for determining the susceptibility of bacteria to a test compound. [1][10][11][12] Materials:

-

Mueller-Hinton agar plates

-

Sterile cotton swabs

-